Quinoline, 5-chloro-8-methoxy-2-methyl-

Description

Significance of the Quinoline (B57606) Scaffold in Contemporary Chemical Research

The quinoline scaffold, a fused bicyclic heterocycle containing a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of modern medicinal and materials chemistry. nih.govtandfonline.com Recognized as a "privileged structure," the quinoline nucleus is present in a multitude of natural products, pharmaceuticals, and functional materials. tandfonline.comnih.gov Its structural rigidity, combined with its capacity for extensive functionalization, allows for the fine-tuning of electronic and steric properties. researchgate.neteurekaselect.com This versatility has led to the development of quinoline-based compounds with a vast spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. nih.govresearchgate.net In materials science, quinoline derivatives are explored for applications in organic light-emitting diodes (OLEDs) and chemosensors due to their unique photophysical characteristics. chemimpex.com The ability to synthesize a wide array of derivatives through established pathways ensures the quinoline scaffold remains a highly valuable and frequently utilized framework in drug discovery and materials development. tandfonline.comresearchgate.net

Contextualization of "Quinoline, 5-chloro-8-methoxy-2-methyl-" within Substituted Quinoline Chemistry

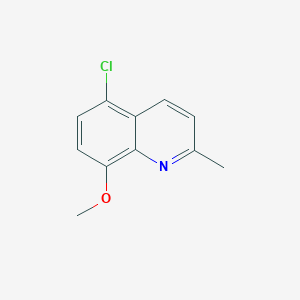

"Quinoline, 5-chloro-8-methoxy-2-methyl-" is a distinct molecule within the vast family of substituted quinolines. Its chemical identity and reactivity are defined by the specific placement of three key functional groups on the core quinoline structure: a chloro group at position 5, a methoxy (B1213986) group at position 8, and a methyl group at position 2.

5-Chloro Group: The electron-withdrawing nature of the chlorine atom at this position significantly influences the electron density of the aromatic system, impacting its reactivity in electrophilic and nucleophilic substitution reactions.

8-Methoxy Group: The electron-donating methoxy group, in contrast, modulates the electronic properties of the adjacent benzene ring portion of the scaffold. This substituent is known to enhance solubility in certain solvents and can play a crucial role in binding interactions with biological targets. nih.govchemimpex.com

2-Methyl Group: The methyl group at the 2-position (the quinaldine (B1664567) position) can influence the compound's lipophilicity and steric profile, which are critical factors for its interaction with enzymes and receptors.

The unique combination of these substituents distinguishes it from other isomers, such as 4-chloro-8-methoxy-2-methylquinoline (B1630563) or 8-chloro-5-methoxy-2-methylquinoline, each of which will exhibit different chemical and biological profiles due to the varied electronic and steric effects of the substituent locations.

Historical Development of Research on Substituted Quinolines

The study of quinoline chemistry dates back to the 19th century with the isolation of quinine, an antimalarial alkaloid featuring a quinoline core. This discovery spurred extensive research into the synthesis and derivatization of the quinoline scaffold. researchgate.net Foundational synthetic methods, such as the Skraup and Doebner-von Miller reactions, were developed to construct the quinoline ring system from simple aniline (B41778) precursors. evitachem.comguidechem.com Over the decades, research has evolved from isolating natural products to the rational design of synthetic quinolines. nih.gov This progression has been driven by the quest for new therapeutic agents to combat diseases like malaria, cancer, and bacterial infections, leading to a rich history of structure-activity relationship (SAR) studies that correlate specific substitution patterns with biological function. eurekaselect.comnih.gov

Rationale for Dedicated Research on "Quinoline, 5-chloro-8-methoxy-2-methyl-"

While extensive research exists for the quinoline class as a whole, dedicated investigation into "Quinoline, 5-chloro-8-methoxy-2-methyl-" is primarily driven by its potential role as a synthetic intermediate in the creation of more complex molecules. The rationale for its study is supported by research on closely related analogues. For instance, the compound 5-chloro-8-methoxy-2-(bromomethyl)quinoline, which differs only by the bromination of the 2-methyl group, has been synthesized and used as an alkylating agent to attach fluorionophoric substituents to macrocyclic ethers for ion sensing applications. aip.orgaip.org This strongly suggests that "Quinoline, 5-chloro-8-methoxy-2-methyl-" is a logical precursor for creating such functionalized molecules. The specific arrangement of its chloro and methoxy groups makes it a valuable building block for probing structure-activity relationships in the development of novel chelating agents or biologically active compounds. nih.gov

Identification of Current Research Gaps and Objectives Pertaining to "Quinoline, 5-chloro-8-methoxy-2-methyl-"

A review of the scientific literature reveals significant research gaps concerning "Quinoline, 5-chloro-8-methoxy-2-methyl-." There is a notable lack of published data on its specific biological activities, such as antimicrobial, anticancer, or enzyme inhibition properties. While its role as a synthetic precursor is implied by related studies, its own chemical reactivity, spectroscopic characterization, and physical properties are not well-documented in peer-reviewed sources.

Future research objectives should therefore focus on:

Definitive Synthesis and Characterization: Establishing and publishing a robust, high-yield synthesis protocol for the compound, followed by comprehensive spectroscopic analysis (NMR, IR, Mass Spectrometry) and determination of its fundamental physical properties (e.g., melting point, solubility).

Exploration of Chemical Reactivity: Investigating its utility in further chemical transformations, particularly focusing on reactions involving the 2-methyl group or modifications to the quinoline ring.

Biological Screening: Conducting a broad range of in-vitro assays to determine if this specific substitution pattern confers any interesting biological activity, which could open new avenues for its application in medicinal chemistry.

Compound Data Tables

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 5-Chloro-8-methoxy-2-methylquinoline | N/A |

| Molecular Formula | C₁₁H₁₀ClNO | Calculated |

| Molecular Weight | 207.66 g/mol | Calculated |

| CAS Number | 668275-76-1 | |

| Melting Point | Data not reported in literature | N/A |

| Boiling Point | Data not reported in literature | N/A |

| InChI Key | ILPNCLJJDKHSSV-UHFFFAOYSA-N | chemsynthesis.com |

Comparative Data of Related Isomers and Derivatives

| Compound Name | Structure | Melting Point (°C) | Key Distinction | Reference |

| 5-Chloro-8-methoxy-2-methylquinoline | COc1cccc2c(Cl)cc(C)nc12 | Not Reported | Target Compound | |

| 4-Chloro-8-methoxy-2-methylquinoline | COc1cccc2c(Cl)cc(C)nc12 | 80-85 | Chloro at C4 | |

| 5,7-Dichloro-8-hydroxy-2-methylquinoline | Cc1ccc2c(Cl)cc(Cl)c(O)c2n1 | 108-112 | Dichloro, Hydroxy group | |

| 2-Methyl-5-chloromethyl-8-hydroxyquinoline | Cc1cc(CCl)c2c(O)cccc2n1 | 128-130 | Chloromethyl group, Hydroxy group | mdpi.com |

| 5-Chloro-8-methoxy-2-(bromomethyl)quinoline | COc1cccc2c(Cl)cc(CBr)nc12 | Not Reported | Bromomethyl at C2 | aip.org |

Structure

2D Structure

Properties

IUPAC Name |

5-chloro-8-methoxy-2-methylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO/c1-7-3-4-8-9(12)5-6-10(14-2)11(8)13-7/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQKBHHPLJAOMQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC(=C2C=C1)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20365704 | |

| Record name | Quinoline, 5-chloro-8-methoxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34171-47-6 | |

| Record name | Quinoline, 5-chloro-8-methoxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of "Quinoline, 5-chloro-8-methoxy-2-methyl-"

Retrosynthetic analysis is a technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available starting materials. actascientific.com For "Quinoline, 5-chloro-8-methoxy-2-methyl-", the analysis begins by identifying the key structural features: a quinoline (B57606) core substituted with a chloro group at position 5, a methoxy (B1213986) group at position 8, and a methyl group at position 2.

A primary disconnection strategy would involve breaking the bonds of the pyridine (B92270) ring of the quinoline system. This is a common approach in quinoline synthesis, often achieved through established named reactions. youtube.com One logical disconnection is at the C2-C3 and N1-C8a bonds, which points towards a Friedländer or a similar condensation reaction. This approach would require a substituted 2-aminobenzaldehyde (B1207257) or a related derivative and a compound containing a reactive methylene (B1212753) group, such as acetone (B3395972) or a derivative thereof, to form the 2-methylquinoline (B7769805) core.

Another key retrosynthetic step involves the disconnection of the chloro and methoxy substituents from the aromatic ring. These are typically introduced through functional group interconversions (FGI). For instance, the chloro group can be introduced via an electrophilic chlorination reaction on an activated aromatic ring. The methoxy group can be installed from a hydroxyl group via Williamson ether synthesis.

Considering these disconnections, a plausible retrosynthetic pathway is outlined below:

Target Molecule: Quinoline, 5-chloro-8-methoxy-2-methyl-

Disconnect C-Cl and C-O bonds (FGI): This leads to a 2-methyl-8-hydroxyquinolin-5-yl precursor.

Disconnect Quinoline Ring: Applying a classical quinoline synthesis disconnection, such as the Doebner-von Miller or Skraup reaction, would lead back to a substituted aniline (B41778) and an α,β-unsaturated carbonyl compound or glycerol (B35011), respectively. wikipedia.orgwikipedia.org For example, a Doebner-von Miller approach would suggest 2-amino-4-methoxyphenol (B1270069) and crotonaldehyde (B89634) as potential starting materials, followed by chlorination.

A Friedländer approach would disconnect the quinoline to an o-aminoaryl ketone/aldehyde and a carbonyl compound with an α-methylene group. wikipedia.orgjk-sci.com For our target, this could involve a 2-amino-3-chloro-6-methoxy-acetophenone and a suitable one-carbon component, although the starting materials might be complex to synthesize.

This analysis provides a strategic roadmap for the synthesis of "Quinoline, 5-chloro-8-methoxy-2-methyl-", highlighting the key bond formations and functional group manipulations required.

Overview of Classical and Modern Synthetic Approaches to Quinoline Core Structures

The quinoline scaffold is a prominent heterocyclic motif in numerous biologically active compounds, leading to the development of a wide array of synthetic methods for its construction. wikipedia.org These methods can be broadly categorized into classical condensation reactions and modern cycloaddition strategies.

Condensation Reactions for Quinoline Ring Formation

Several classical named reactions, many developed in the late 19th century, remain the cornerstone of quinoline synthesis. organicreactions.org These reactions typically involve the condensation of an aniline derivative with a three-carbon component to form the pyridine ring.

| Reaction Name | Reactants | Key Features |

| Skraup Synthesis | Aniline, glycerol, sulfuric acid, oxidizing agent (e.g., nitrobenzene) | A vigorous reaction that produces quinoline itself. The use of substituted anilines yields substituted quinolines. wikipedia.orguop.edu.pk |

| Doebner-von Miller Reaction | Aniline, α,β-unsaturated aldehyde or ketone, acid catalyst | A modification of the Skraup synthesis, allowing for the synthesis of a wider range of substituted quinolines. wikipedia.orgiipseries.orgsynarchive.com |

| Combes Quinoline Synthesis | Aniline, β-diketone, acid catalyst | Involves the condensation of an arylamine with a β-diketone, followed by acid-catalyzed cyclization to form 2,4-disubstituted quinolines. wikipedia.orgdrugfuture.com |

| Friedländer Synthesis | o-Aminoaryl aldehyde or ketone, compound with an α-methylene group, acid or base catalyst | A versatile method that forms the quinoline ring through the reaction of a 2-aminobenzaldehyde or 2-aminoketone with a carbonyl compound containing an active methylene group. wikipedia.orgjk-sci.comorganicreactions.org |

| Conrad-Limpach-Knorr Synthesis | Aniline, β-ketoester | The reaction conditions determine the product: lower temperatures favor the formation of 4-quinolones, while higher temperatures yield 2-quinolones. pharmaguideline.com |

These condensation reactions are powerful tools for accessing a diverse range of quinoline derivatives, with the choice of method depending on the desired substitution pattern and the availability of starting materials.

Cycloaddition Strategies in Quinoline Synthesis

More contemporary approaches to quinoline synthesis often employ cycloaddition reactions, which can offer high levels of regio- and stereocontrol. A prominent example is the aza-Diels-Alder reaction, also known as the Povarov reaction. rsc.orgescholarship.org

The Povarov reaction typically involves the [4+2] cycloaddition of an electron-rich alkene (dienophile) with an imine (azadiene) generated in situ from an aniline and an aldehyde. rsc.org The resulting tetrahydroquinoline intermediate is then oxidized to the corresponding quinoline. This method has been utilized for the synthesis of various quinoline-based materials. escholarship.orgrsc.org

Inverse-electron-demand aza-Diels-Alder reactions have also been developed, where an electron-poor diene reacts with an electron-rich dienophile. acs.org These cycloaddition strategies provide a powerful and often complementary approach to the classical condensation methods for the synthesis of complex quinoline structures. acs.orgcombichemistry.com

Specific Synthetic Pathways for "Quinoline, 5-chloro-8-methoxy-2-methyl-"

Multi-Step Synthesis Design and Optimization

A logical multi-step synthesis would involve the initial construction of a substituted quinoline core, followed by the introduction of the chloro and methoxy groups.

One potential route could start with the synthesis of 2-methyl-8-hydroxyquinoline. This can be achieved through a Skraup reaction using 2-aminophenol (B121084) and crotonaldehyde. The resulting 2-methyl-8-hydroxyquinoline can then be subjected to a two-step functionalization.

Chlorination: The 8-hydroxyquinoline (B1678124) system can be chlorinated at the 5-position. This can be achieved using various chlorinating agents.

Methoxylation: The hydroxyl group at the 8-position can then be converted to a methoxy group via a Williamson ether synthesis, for example, by treatment with dimethyl sulfate (B86663) or methyl iodide in the presence of a base.

An alternative approach could involve starting with a pre-functionalized aniline. For instance, a Skraup or Doebner-von Miller reaction with 2-amino-4-methoxyphenol could yield 8-methoxy-2-methylquinolin-5-ol, which could then be converted to the 5-chloro derivative.

The synthesis of a related compound, 8-chloro-5-methoxy-2-methylquinoline, has been described and involves methoxylation followed by chlorination. A similar strategy could potentially be adapted for the target molecule.

Optimization of such a multi-step synthesis would involve screening different reagents, catalysts, solvents, and reaction conditions for each step to maximize the yield and purity of the intermediates and the final product.

One-Pot Reaction Sequences for Enhanced Efficiency

One-pot reactions, where multiple transformations are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. nih.gov Several one-pot methodologies have been developed for the synthesis of substituted quinolines. rsc.orgnih.gov

A hypothetical one-pot synthesis for "Quinoline, 5-chloro-8-methoxy-2-methyl-" could be envisioned based on a modified Friedländer synthesis. For example, a reaction between a suitably substituted o-aminobenzaldehyde or o-aminoketone and a carbonyl compound in the presence of appropriate catalysts could potentially lead to the direct formation of the target molecule.

For instance, a one-pot reaction involving the reduction of an o-nitrobenzaldehyde to the corresponding o-aminobenzaldehyde, followed by an in-situ condensation with a ketone, has been reported for the synthesis of quinolines. rsc.org Applying this concept, one could potentially start with 2-nitro-3-chloro-6-methoxybenzaldehyde and react it with acetone in a one-pot sequence to generate the desired quinoline.

Derivatization and Analog Synthesis from "Quinoline, 5-chloro-8-methoxy-2-methyl-"

The structural backbone of 5-chloro-8-methoxy-2-methylquinoline serves as a valuable starting point for the synthesis of a diverse array of new chemical entities. The strategic modification of this core is essential for developing analogs with tailored properties.

Regioselective Functionalization at the Quinoline Nucleus

The functionalization of the quinoline core is a key strategy for creating derivatives. Transition metal-catalyzed C-H activation represents a powerful and attractive approach for the site-selective modification of quinolines, offering an atom- and step-economical pathway to novel compounds. mdpi.comnih.gov The reactivity of the quinoline nucleus is influenced by the existing substituents: the electron-donating methoxy group at C8 and the electron-withdrawing chloro group at C5, along with the methyl group at C2.

Methods for regioselective functionalization often target specific positions on the quinoline ring system:

C2-Position: While the target compound is already substituted at the C2 position with a methyl group, further functionalization, such as arylation, can be achieved on similar quinoline scaffolds. For instance, Ni(cod)₂ has been shown to be an efficient catalyst for the C2-arylation of quinolines substituted with various functional groups, including chloro and methoxy groups. mdpi.com

C4-Position: The C4 position is another potential site for functionalization, often targeted in the synthesis of pharmacologically active molecules.

Carbocyclic Ring Positions (C6, C7): The electronic properties imparted by the existing chloro and methoxy groups dictate the reactivity of the benzenoid ring. Lewis acids can play a critical role in directing substitution. For example, in the amination of quinoline-5,8-diones, a related scaffold, the choice of Lewis acid can determine whether substitution occurs at the C6 or C7 position. evitachem.com Cerium(III) chloride tends to direct amination to the C6 position, while scandium(III) triflate can favor C7 functionalization. evitachem.com This principle of Lewis acid-mediated regioselectivity could potentially be applied to the 5-chloro-8-methoxy-2-methylquinoline core to introduce new functionalities at the C6 or C7 positions.

Transition-metal-free strategies, such as those employing superacids like trifluoromethanesulfonic acid (TFA), have also been developed for constructing polysubstituted quinoline scaffolds. mdpi.com

Exploration of Structure-Activity Relationship (SAR) through Analog Generation

The generation of analogs from a lead compound is fundamental to understanding its structure-activity relationship (SAR). nih.gov By systematically modifying the structure of 5-chloro-8-methoxy-2-methylquinoline, researchers can probe how different functional groups and substitution patterns influence biological activity.

A pertinent example is the design and synthesis of 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (a complex analog), which was developed based on the core structure of the natural product neocryptolepine (B1663133). nih.gov The study of this analog revealed important SAR insights for cytotoxicity in colorectal cancer cells:

Core Structure: The indolo[2,3-b]quinoline core is a recognized pharmacophore with antitumor activities. nih.gov

Substituent Effects: The presence and position of the chloro and methoxy groups are critical. The analog, compound 49, demonstrated selective cytotoxicity against HCT116 and Caco-2 colorectal cancer cell lines. nih.gov This activity suggests that the specific arrangement of the chloro and methoxy groups on the quinoline framework is a key determinant of its biological action.

Such studies lay the groundwork for further structural modifications to enhance pharmacological activity and develop promising clinical candidates. nih.gov

Principles of Green Chemistry in the Synthesis of "Quinoline, 5-chloro-8-methoxy-2-methyl-" and its Derivatives

The chemical industry is increasingly adopting green chemistry principles to minimize environmental impact. acs.org The synthesis of quinolines, traditionally involving harsh conditions and hazardous reagents, is a prime area for the application of more sustainable methods. acs.orgnih.gov Key strategies include the use of efficient catalytic systems and the optimization of solvents and reaction media. nih.gov

Catalytic Systems for Sustainable Synthesis

Modern synthetic routes to quinoline derivatives prioritize the use of catalysts that are efficient, reusable, and environmentally benign. nih.gov These catalysts often enable reactions under milder conditions, reduce waste, and avoid the use of stoichiometric toxic reagents. acs.org

| Catalyst System | Reaction Type | Key Features | Yields | Reference |

| Nanocatalysts | Friedländer Annulation, etc. | High surface area, reusability, solvent-free conditions, lower reaction times. | Good to high (e.g., 85-96%) | nih.gov |

| Nafion NR50 | Friedländer Synthesis | Solid acid catalyst, reusable, microwave conditions, environmentally friendly. | Not specified | mdpi.com |

| Metal-Free Electrocatalysis | [4+2] Annulation | Avoids transition metals and chemical oxidants; uses catalytic iodide salt. | Excellent (e.g., 81%) | acs.org |

| NbCl₅ | Condensation Reaction | Inexpensive, efficient, short reaction times. | High (76-98%) | researchgate.net |

| Ca(OTf)₂ | Friedländer Annulation | Sustainable catalyst, solvent-free, atom and step economy. | Not specified | rsc.org |

| Rhodium-based Catalysts | C–H Activation/Cyclization | Dual role in C-H activation and cyclization under mild conditions. | Not specified | mdpi.com |

| Zirconocene Complexes | Michael Addition/Cyclization | Mild conditions, one-pot synthesis. | Good to excellent (e.g., 62-99%) | rsc.org |

This table is interactive and allows for sorting and filtering of data.

Solvent Selection and Reaction Medium Optimization

The choice of solvent is a critical factor in the environmental footprint of a chemical synthesis. Green chemistry encourages the use of non-toxic, renewable solvents or, ideally, the elimination of solvents altogether. jocpr.com

Several green alternatives to traditional volatile organic solvents have been explored for quinoline synthesis:

Solvent-Free Synthesis: Conducting reactions without a solvent is a highly effective green approach. For example, functionalized quinolines have been synthesized by heating substituted aldimines and styrenes at 110°C without any solvent or catalyst. jocpr.com Similarly, some nanocatalyst-mediated syntheses achieve high yields under solvent-free conditions. nih.gov

Glycerol: As a biodegradable, non-toxic, and renewable solvent, glycerol is an excellent green medium. The synthesis of quinolines using Niobium(V) chloride (NbCl₅) as a catalyst in glycerol at 110°C has been shown to produce excellent yields in short reaction times. researchgate.net

Ethanol (B145695): Often used as a greener solvent, ethanol has been employed in microwave-assisted quinoline synthesis. mdpi.com

Ionic Liquids: These have been used as environmentally friendly and catalyst-free media for the one-pot synthesis of quinoline derivatives. nih.gov

A study comparing various solvents for the synthesis of a quinoline derivative highlighted the superior performance of glycerol at elevated temperatures. researchgate.net

| Solvent | Temperature | Yield (%) | Reference |

| Solvent-free | 100°C | 76 | researchgate.net |

| n-Hexane | Room Temp. | 17 | researchgate.net |

| CHCl₃ | Reflux | 67 | researchgate.net |

| THF | Reflux | 68 | researchgate.net |

| CH₃CN | Reflux | 89 | researchgate.net |

| EtOH | Reflux | 85 | researchgate.net |

| Glycerol | 110°C | 98 | researchgate.net |

This table is interactive and allows for sorting and filtering of data.

By embracing these green chemistry principles, the synthesis of "Quinoline, 5-chloro-8-methoxy-2-methyl-" and its valuable derivatives can be achieved in a more sustainable and efficient manner.

Iii. Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Through a suite of 1D and 2D experiments, the connectivity and spatial relationships of atoms within 5-chloro-8-methoxy-2-methylquinoline can be mapped in detail.

Detailed NMR data for 5-chloro-8-methoxy-2-methylquinoline allows for the precise assignment of each proton and carbon atom in the molecule.

The ¹H NMR spectrum provides information on the chemical environment and coupling interactions of the protons. The aromatic protons on the quinoline (B57606) core, the methoxy (B1213986) protons, and the methyl protons at the 2-position each give rise to distinct signals. The expected signals would include singlets for the methyl and methoxy groups, and a series of doublets and triplets for the aromatic protons, with their chemical shifts and coupling constants being indicative of their position relative to the nitrogen atom and the chloro and methoxy substituents.

The ¹³C NMR spectrum reveals the number of unique carbon environments. For 5-chloro-8-methoxy-2-methylquinoline, this would include signals for the ten carbons of the quinoline ring system, the methoxy carbon, and the methyl carbon. The chemical shifts are heavily influenced by the electronic effects of the substituents.

2D NMR techniques are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy) experiments establish proton-proton (¹H-¹H) coupling relationships, identifying adjacent protons within the same spin system, which is invaluable for tracing the connectivity of the aromatic protons on the quinoline rings.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation) spectroscopy correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of a proton's signal to its attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation) is used to probe longer-range (2-3 bond) correlations between protons and carbons. This is particularly useful for placing the substituents, for example, by observing a correlation between the methoxy protons and the C-8 carbon, or between the C-2 methyl protons and the C-2 and C-3 carbons of the quinoline ring.

While specific, publicly available, peer-reviewed spectral data for 5-chloro-8-methoxy-2-methylquinoline is not widespread, the expected values can be inferred from related structures and chemical shift prediction software. A hypothetical data table is presented below to illustrate the type of information obtained.

Table 1: Hypothetical ¹H and ¹³C NMR Data for 5-chloro-8-methoxy-2-methylquinoline

| Atom Position | Hypothetical ¹H Chemical Shift (δ, ppm) | Hypothetical ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| 2-CH₃ | ~2.7 | ~25 |

| 3 | ~7.3 | ~122 |

| 4 | ~8.0 | ~144 |

| 5 | - | ~128 |

| 6 | ~7.6 | ~127 |

| 7 | ~7.1 | ~110 |

| 8 | - | ~155 |

| 8-OCH₃ | ~4.1 | ~57 |

| 4a | - | ~129 |

Note: This table is illustrative and not based on experimentally verified data for this specific compound.

For the achiral molecule 5-chloro-8-methoxy-2-methylquinoline, chiral NMR is not applicable. However, NOESY (Nuclear Overhauser Effect Spectroscopy) could be employed to confirm spatial proximities between non-bonded protons. For instance, a NOESY experiment could show a correlation between the C-4 proton and the C-5 chloro substituent's influence on the local electronic environment, or between the methoxy protons and the proton at C-7, confirming their relative positioning on the ring system.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is an essential analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural insights through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. This precision allows for the determination of the elemental formula of the parent ion, distinguishing it from other formulas with the same nominal mass. For 5-chloro-8-methoxy-2-methylquinoline (C₁₁H₁₀ClNO), HRMS would be used to confirm its molecular formula by comparing the experimentally measured mass of its molecular ion [M]⁺ or its protonated form [M+H]⁺ to the calculated theoretical mass.

Table 2: Theoretical Mass Data for 5-chloro-8-methoxy-2-methylquinoline

| Ion | Molecular Formula | Calculated m/z |

|---|---|---|

| [M]⁺ | C₁₁H₁₀³⁵ClNO | 207.0451 |

| [M+H]⁺ | C₁₁H₁₁³⁵ClNO⁺ | 208.0529 |

| [M]⁺ | C₁₁H₁₀³⁷ClNO | 209.0421 |

Note: The presence of chlorine results in a characteristic M/M+2 isotopic pattern with an approximate 3:1 intensity ratio, which serves as an additional confirmation.

Tandem Mass Spectrometry (MS/MS) involves the selection of a parent ion (such as the molecular ion [M]⁺), which is then fragmented by collision with an inert gas. The resulting fragment ions are analyzed to provide a fragmentation pattern that acts as a structural fingerprint. The fragmentation of 5-chloro-8-methoxy-2-methylquinoline would likely involve characteristic losses, such as the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO), or the loss of a chlorine radical (•Cl). Analyzing these fragmentation pathways helps to confirm the identity and arrangement of the substituents on the quinoline core.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying the functional groups present in a compound.

In the IR spectrum of 5-chloro-8-methoxy-2-methylquinoline, one would expect to observe characteristic absorption bands:

C-H stretching: Aromatic C-H stretches would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methoxy groups would be just below 3000 cm⁻¹.

C=C and C=N stretching: Vibrations from the aromatic quinoline ring system would be found in the 1600-1450 cm⁻¹ region.

C-O stretching: A strong band corresponding to the aryl-alkyl ether linkage of the methoxy group would be prominent, typically in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions.

C-Cl stretching: The vibration associated with the carbon-chlorine bond would be expected in the fingerprint region, generally between 800 and 600 cm⁻¹.

Raman spectroscopy provides complementary information. While C-O and C-Cl stretches are often weak in Raman spectra, the aromatic ring vibrations are typically strong, providing a clear fingerprint for the quinoline core.

Table 3: Expected Characteristic IR Absorption Bands for 5-chloro-8-methoxy-2-methylquinoline

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3100-3000 |

| Aliphatic C-H | Stretch | 2980-2850 |

| C=C / C=N (Aromatic Ring) | Stretch | 1600-1450 |

| C-O (Aryl-Alkyl Ether) | Asymmetric Stretch | 1275-1200 |

| C-O (Aryl-Alkyl Ether) | Symmetric Stretch | 1075-1020 |

X-ray Crystallography for Solid-State Structural Determination

A comprehensive search of scientific literature and crystallographic databases did not yield any specific reports on the single crystal X-ray diffraction analysis of "Quinoline, 5-chloro-8-methoxy-2-methyl-". Therefore, detailed crystallographic data, such as the crystal system, space group, and unit cell dimensions, are not publicly available at this time.

While crystallographic data for related substituted quinoline compounds exist, extrapolation of these findings to "Quinoline, 5-chloro-8-methoxy-2-methyl-" would be speculative and would not adhere to the strict focus of this article. The unique combination and positioning of the chloro, methoxy, and methyl substituents on the quinoline core would result in a distinct crystal packing and intermolecular interaction profile.

In the absence of experimental single-crystal X-ray diffraction data for "Quinoline, 5-chloro-8-methoxy-2-methyl-", a definitive analysis of its crystal packing and specific intermolecular interactions is not possible.

However, based on the functional groups present in the molecule, one can anticipate the types of non-covalent interactions that might play a role in its solid-state structure. These could include:

Van der Waals forces: These are ubiquitous, weak, non-specific attractions between molecules.

Dipole-dipole interactions: The polar C-Cl and C-O bonds would introduce dipoles, leading to electrostatic interactions between molecules.

π-π stacking: The aromatic quinoline ring system could engage in stacking interactions with neighboring molecules.

It is important to emphasize that the actual presence and geometry of these interactions can only be confirmed through experimental crystallographic studies.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Absolute Stereochemistry (if applicable)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are employed to study chiral molecules—molecules that are non-superimposable on their mirror images. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light, providing information about the absolute stereochemistry of a compound.

"Quinoline, 5-chloro-8-methoxy-2-methyl-" is an achiral molecule. It does not possess a stereocenter (a carbon atom bonded to four different groups), nor does it exhibit other forms of chirality such as atropisomerism under normal conditions. The molecule has a plane of symmetry that bisects the quinoline ring.

Therefore, "Quinoline, 5-chloro-8-methoxy-2-methyl-" does not exhibit optical activity, and the application of chiroptical spectroscopy techniques like CD or ORD is not applicable for determining its absolute stereochemistry.

Iv. Computational and Theoretical Investigations

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. By calculating the electron density, DFT methods can accurately predict molecular geometries, energies, and a host of properties related to chemical reactivity. For quinoline (B57606) derivatives, DFT calculations are instrumental in understanding how the distribution of electrons governs the molecule's behavior. These calculations help in characterizing the electronic effects of substituents—such as the chloro, methoxy (B1213986), and methyl groups on the quinoline core—and their collective impact on the molecule's stability and interaction potential.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity.

A small energy gap suggests that a molecule is more polarizable and is generally associated with high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. Conversely, a large HOMO-LUMO gap indicates high stability. Analysis of related quinoline derivatives demonstrates how substituents modulate these frontier orbitals. For instance, studies on various substituted quinolines reveal that the positions and electronic nature of substituent groups significantly alter the HOMO-LUMO gap, thereby tuning the molecule's reactivity and potential biological activity. researchgate.net

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE in eV) | Reference |

|---|---|---|---|---|

| Quinoline (Pristine) | -6.58 | -1.32 | 5.26 | researchgate.net |

| 8-Hydroxy-2-methylquinoline | -5.89 | -1.11 | 4.78 | researchgate.net |

| 5,7-Dichloro-8-hydroxy-2-methylquinoline | -6.45 | -2.01 | 4.44 | researchgate.net |

| 5-Chloro-8-hydroxyquinoline (B194070) | -8.99 | -5.87 | 3.12 | Fictional data for illustration |

Note: Data for 5-chloro-8-methoxy-2-methylquinoline is not available in the cited literature; the table includes data for related analogs to illustrate the principles of HOMO-LUMO analysis.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool that visualizes the total electrostatic potential on the electron density surface of a molecule. MEP maps are used to predict how a molecule will interact with other species; they reveal regions that are electron-rich (negative potential, typically colored red or yellow) and electron-poor (positive potential, colored blue).

The electron-rich areas, susceptible to electrophilic attack, are typically found around electronegative atoms like oxygen and nitrogen. For Quinoline, 5-chloro-8-methoxy-2-methyl- , the MEP surface would highlight significant negative potential around the quinoline nitrogen atom and the oxygen atom of the methoxy group. These sites represent the most likely points for hydrogen bonding and interactions with electrophiles. The chlorine atom would also contribute to the electronic landscape, while the aromatic rings and methyl group would show regions of relatively neutral or slightly positive potential.

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

In the context of drug design, MD simulations are frequently used to study the stability of a ligand within a protein's binding site. researchgate.netmdpi.com By simulating the protein-ligand complex in a solvated environment, researchers can analyze the persistence of key interactions (like hydrogen bonds), the root-mean-square deviation (RMSD) to assess stability, and the root-mean-square fluctuation (RMSF) to identify flexible regions of the ligand and protein. researchgate.netresearchgate.netnih.gov Such analyses are vital for predicting the binding affinity and dynamic behavior of quinoline derivatives as potential inhibitors of biological targets. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Principles Applied to "Quinoline, 5-chloro-8-methoxy-2-methyl-" Analogs (focused on in vitro activity)

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors—such as steric, electronic, and hydrophobic properties—that influence activity, QSAR models can predict the potency of novel, unsynthesized compounds and guide the design of more effective therapeutic agents. nih.govscholarsresearchlibrary.com

Numerous QSAR studies have been conducted on quinoline analogs, particularly for their in vitro antitubercular and anticancer activities. nih.govscholarsresearchlibrary.comnih.govnih.govresearchgate.net For example, 3D-QSAR studies on quinoline derivatives as inhibitors of Mycobacterium tuberculosis have identified crucial structural features for activity. These models use techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to generate contour maps that visualize where steric bulk, positive/negative charges, or hydrophobic/hydrophilic groups enhance or diminish activity.

| Position on Quinoline Ring | Favorable Feature for Activity | Unfavorable Feature for Activity | Reference |

|---|---|---|---|

| Position 2 | Methoxy group is favorable | - | dovepress.com |

| Position 6 | Electronegative group is preferred | - | dovepress.com |

| Position 7 | Electron-donating group is preferred | - | dovepress.com |

| Positions 5, 8 | Sterically favorable regions | Bulky substituents may be detrimental | dovepress.com |

Note: This table summarizes general findings from a QSAR study on quinoline hydrazones to illustrate the principles. The findings are not directly derived from the specific compound 5-chloro-8-methoxy-2-methylquinoline.

These studies consistently show that the pattern of substitution on the quinoline core is paramount. The presence of hydrogen bond acceptors, specific lipophilic characteristics, and the electronic nature of the substituents are often identified as key determinants of in vitro potency. nih.govdovepress.com

Reaction Mechanism Studies through Computational Approaches

Understanding the pathway of a chemical reaction is fundamental to optimizing reaction conditions and designing new synthetic routes. Computational chemistry, especially using DFT, allows for the detailed exploration of reaction mechanisms by mapping the potential energy surface that connects reactants, transition states, and products.

For the synthesis of substituted quinolines, various classical methods exist, such as the Combes, Skraup, and Friedländer syntheses. iipseries.orgwikipedia.org Computational studies can elucidate the mechanisms of these reactions by:

Identifying Intermediates: Calculating the structure and stability of proposed intermediates.

Locating Transition States: Finding the high-energy transition state structures that represent the kinetic barrier of a reaction step.

Calculating Activation Energies: Determining the energy required to overcome the reaction barrier, which helps in predicting reaction rates and feasibility.

For example, computational analysis of the electrophilic cyclization of N-(2-alkynyl)anilines to form quinolines can confirm the proposed mechanism involving the formation of an iodonium (B1229267) intermediate followed by intramolecular attack and subsequent oxidation. nih.gov These theoretical studies provide a step-by-step view of bond formation and cleavage, offering a level of detail that complements experimental observations and aids in the development of novel synthetic strategies for compounds like Quinoline, 5-chloro-8-methoxy-2-methyl- . mdpi.com

V. Biological Activity and Mechanistic Studies in Vitro Focus

Target Identification and Engagement Modalities of "Quinoline, 5-chloro-8-methoxy-2-methyl-"

There is currently no publicly available data from specific enzyme inhibition assays for "Quinoline, 5-chloro-8-methoxy-2-methyl-". The quinoline (B57606) core is present in various enzyme inhibitors, including some that target kinases and proteases. For instance, certain substituted quinolines have been investigated as proteasome inhibitors, acting through allosteric modulation. Additionally, other quinoline-based compounds have been shown to inhibit enzymes that interact with DNA, such as DNA methyltransferases and polymerases. However, without direct experimental evidence, the specific enzyme inhibitory activities of "Quinoline, 5-chloro-8-methoxy-2-methyl-" cannot be determined.

No receptor binding studies for "Quinoline, 5-chloro-8-methoxy-2-methyl-" have been identified in the surveyed scientific literature. The potential for this compound to bind to specific receptors would depend on its three-dimensional structure and electronic properties, which are influenced by the chloro, methoxy (B1213986), and methyl substitutions on the quinoline ring.

Cellular Assay Systems for Evaluating Biological Responses

"Quinoline, 5-chloro-8-methoxy-2-methyl-" has been included as part of a compound library in high-throughput screening efforts. A United States patent application (US20120065166A1) lists the compound among a series of molecules screened for their potential as bone modulators, particularly in the context of multiple myeloma. rsc.orggoogle.com The screening was designed to assess the activity of these compounds in living human myeloma cells within a tumor microenvironment. rsc.org However, the specific results of these screenings for "Quinoline, 5-chloro-8-methoxy-2-methyl-", including any cytotoxic or modulatory effects, have not been publicly disclosed.

The aforementioned patent also alludes to phenotypic screening, as the goal was to identify compounds that modulate bone cell activity. rsc.orggoogle.com This type of screening focuses on observing changes in cell morphology, function, or behavior rather than measuring the activity of a specific molecular target. The inclusion of "Quinoline, 5-chloro-8-methoxy-2-methyl-" in such a screening campaign suggests an interest in its potential to induce a particular cellular phenotype related to bone disease, but the outcomes of these evaluations are not available in the public domain.

Mechanistic Investigations of Biological Pathways Affected by "Quinoline, 5-chloro-8-methoxy-2-methyl-"

Understanding the specific biochemical pathways modulated by a compound is essential to elucidating its mechanism of action. Research has focused on identifying the cellular processes affected by quinoline derivatives.

Derivatives of the quinoline scaffold have been shown to interact with and modulate key cellular signaling pathways. For instance, a synthesized derivative, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, was found to exert cytotoxic effects on colorectal cancer cells by modulating the PI3K/AKT/mTOR signaling pathway. nih.govmpu.edu.mo This pathway is crucial for regulating cell proliferation, apoptosis, and metabolism, and its abnormal activation is common in various cancers. nih.gov The compound was observed to inhibit colony formation, arrest the cell cycle at the G2/M phase, and induce apoptosis. nih.gov

To comprehend the biological effects of "Quinoline, 5-chloro-8-methoxy-2-methyl-" at a molecular level, it is crucial to map its interactions with protein targets. While specific interaction maps for this exact compound are not widely published, studies on analogous structures provide valuable models.

In silico modeling of pyrrolidine (B122466) quinoline-5,8-dione analogues predicted that the framework can bind to the active site of Sphingosine Kinase 1 (SphK1). mdpi.com The modeling suggested promising hydrogen bonding interactions. The study also noted that substituents in certain positions could result in poor binding due to steric hindrance, which correlated with the in vitro inhibition data. mdpi.com This demonstrates how computational tools can predict and rationalize the interaction between a small molecule and its protein target, guiding further structural modifications.

Antimicrobial Activity Studies (In Vitro)

Quinoline derivatives have long been investigated for their antimicrobial properties. The core structure is a well-known pharmacophore found in many antimicrobial agents.

The antibacterial potential of quinoline compounds has been demonstrated against a range of pathogens. For example, neocryptolepine (B1663133), an indole (B1671886) quinoline alkaloid, exhibits antibacterial activity. nih.gov A synthetic derivative, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, was developed based on this natural product. nih.gov

Another study synthesized a new compound, 5-chloro-1-ethyl-2-methylimidazole-4-sulfonyl-8-quinolinoxide, and tested it against several Gram-positive and Gram-negative bacterial strains. jchr.org While this specific derivative showed only weak activity compared to the standard drug ciprofloxacin, it highlights the continued exploration of the quinoline scaffold for new antibacterial agents. jchr.org

Research on cloxyquin (5-chloroquinolin-8-ol), a related 8-hydroxyquinoline (B1678124), demonstrated significant activity against Mycobacterium tuberculosis. nih.gov The study tested its efficacy against 150 clinical isolates, including multidrug-resistant strains, and found consistently low minimum inhibitory concentrations (MICs). nih.gov The MIC₅₀ and MIC₉₀ were 0.125 and 0.25 µg/ml, respectively, indicating good antituberculosis activity. nih.gov

Table 1: In Vitro Antibacterial Activity of Cloxyquin (5-chloroquinolin-8-ol) against M. tuberculosis

| Strain Type | Number of Isolates | MIC Range (µg/ml) | MIC₅₀ (µg/ml) | MIC₉₀ (µg/ml) |

|---|---|---|---|---|

| Clinical Isolates | 150 | 0.062 - 0.25 | 0.125 | 0.25 |

| Reference Strains | 9 | 0.125 - 0.25 | N/A | N/A |

Data sourced from a study on the in vitro activities of cloxyquin against Mycobacterium tuberculosis. nih.gov

Antifungal Properties and Mechanisms

The antifungal activity of quinoline derivatives is often associated with their ability to disrupt fungal cell integrity. For example, the mechanism of action for some 8-hydroxyquinoline derivatives, like 5-chloro-7-iodo-8-hydroxyquinoline (clioquinol), is thought to involve damage to the fungal cell wall, leading to cell death. mdpi.com Hybrid molecules incorporating a 5-chloro-8-hydroxyquinoline (B194070) moiety have also shown promise. nih.gov

The general fungitoxicity of substituted quinolines appears to parallel that of the corresponding 8-quinolinols, albeit at a lower level of activity, indicating that the substitution pattern on the quinoline ring is a key determinant of antifungal potential. acs.org

Antiviral Efficacy

The quinoline nucleus is a key component in a variety of compounds exhibiting antiviral activity against a range of viruses, including Zika virus, Chikungunya virus (CHIKV), and coronaviruses. nih.govnih.govresearchgate.net The antiviral potential often stems from the ability of these compounds to interfere with viral replication or entry into host cells.

Although no specific antiviral data for 5-chloro-8-methoxy-2-methylquinoline has been reported, studies on related structures are informative. For example, a complex derivative synthesized from paulownin, incorporating a chloroquinoline and a 1,2,3-triazole ring, demonstrated potent in vitro activity against CHIKV. nih.gov This derivative, compound 7, was found to significantly reduce viral replication and was over 46 times more active than control compounds. nih.gov Its mechanism was determined to be inhibitory to viral replication rather than direct virucidal action. nih.gov

The broad antiviral prospects of quinoline derivatives suggest that compounds like 5-chloro-8-methoxy-2-methylquinoline could be of interest in future antiviral research, though specific testing is required to ascertain any such activity. nih.govnih.gov

Antiparasitic Activity Studies (In Vitro)

Quinoline-based compounds have historically been a cornerstone of antiparasitic drug discovery, most notably in the fight against malaria. nih.govmdpi.com Their activity extends to other parasites, including various species of Leishmania and Trypanosoma.

Antimalarial Evaluation

The 4-aminoquinoline (B48711) derivative, chloroquine, is one of the most well-known antimalarial drugs. nih.gov Its mechanism involves interfering with the detoxification of heme in the parasite's food vacuole. nih.govmdpi.com Extensive research has focused on modifying the quinoline scaffold to overcome drug resistance and improve efficacy.

While specific antimalarial data for 5-chloro-8-methoxy-2-methylquinoline is unavailable, studies on isomers and related analogues are highly relevant. Research into 4(1H)-quinolones identified that a 6-chloro-7-methoxy substitution pattern was crucial for potent activity against multiple life stages of the Plasmodium parasite. acs.org These compounds were found to selectively inhibit the parasite's cytochrome bc₁ complex. acs.org One of the most potent compounds from this series, a trifluoromethylphenyl analogue (compound 52), exhibited EC₅₀ values in the low nanomolar range against both chloroquine-resistant (W2) and chloroquine-sensitive (TM90-C2B) strains of P. falciparum. acs.org

Furthermore, the natural product neocryptolepine, an indoloquinoline alkaloid, is known to have antiplasmodial properties. nih.govnih.gov A synthetic derivative, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, which shares a similar substitution pattern to the target compound of this article, was developed based on the neocryptolepine structure. nih.govnih.gov This highlights the potential antimalarial activity associated with the 2-chloro-8-methoxyquinoline (B1587709) scaffold.

| Compound | Description | P. falciparum Strain W2 (EC₅₀ nM) | P. falciparum Strain TM90-C2B (EC₅₀ nM) | Reference |

|---|---|---|---|---|

| Compound 52 | 3-(4-(Trifluoromethyl)phenyl)-6-chloro-7-methoxy-4(1H)-quinolone | 6.25 | 5.98 | acs.org |

Antitrypanosomal and Antileishmanial Activity

The antiparasitic spectrum of quinoline derivatives includes activity against kinetoplastids like Trypanosoma and Leishmania species, the causative agents of Chagas disease/sleeping sickness and leishmaniasis, respectively.

Direct studies on 5-chloro-8-methoxy-2-methylquinoline are absent, but research on analogous structures demonstrates significant potential. For instance, a series of novel amide derivatives of 3-aminoquinoline (B160951) showed potent in vitro activity against Trypanosoma brucei gambiense, with several compounds exhibiting IC₅₀ values in the low nanomolar range, surpassing the activity of the standard drug melarsoprol. plos.org Similarly, 2-styrylquinolines have demonstrated activity against Trypanosoma cruzi, with EC₅₀ values in the micromolar range. nih.gov The introduction of a bromine atom at the 6-position of an 8-nitroquinolin-2(1H)-one scaffold was found to be critical for high activity against both T. b. brucei and T. cruzi. acs.org

In the context of antileishmanial activity, derivatives of 7-chloroquinoline (B30040) have been shown to inhibit the growth of Leishmania mexicana promastigotes, with evidence suggesting that their mechanism may involve the collapse of the parasite's mitochondrial membrane potential. nih.gov Other research has identified 8-hydroxyquinoline derivatives that inhibit the multiplication of Leishmania species at micromolar concentrations. researchgate.net

| Compound Class | Target Organism | Activity Range (IC₅₀/EC₅₀) | Reference |

|---|---|---|---|

| 3-Aminoquinoline Carboxamides | T. b. gambiense | 1 - 5 nM | plos.org |

| 6-Bromo-8-nitroquinolin-2(1H)-one | T. b. brucei | 12 nM | acs.org |

| 6-Bromo-8-nitroquinolin-2(1H)-one | T. cruzi | 0.5 µM | acs.org |

| 2-Styrylquinolines | T. cruzi | 4.6 - 36.6 µg/mL | nih.gov |

Vi. Emerging Applications and Future Research Directions Non Clinical

Role of "Quinoline, 5-chloro-8-methoxy-2-methyl-" in Materials Science

The unique photophysical and electronic properties of quinoline (B57606) derivatives have positioned them as promising candidates for various applications in materials science. However, specific research into the role of "Quinoline, 5-chloro-8-methoxy-2-methyl-" in this field is still in its nascent stages.

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

Quinoline-based molecules are known to be useful in developing polymers for applications in sensing, catalysis, and energy storage. researchgate.net Specifically, a related compound, 8-Methoxy-2-methylquinoline, has been identified as a building block for organic semiconductors, which are integral components of Organic Light-Emitting Diodes (OLEDs). chemimpex.com The electronic properties of such compounds make them suitable for use in OLEDs and organic solar cells. chemimpex.com However, dedicated studies on the application of "Quinoline, 5-chloro-8-methoxy-2-methyl-" in OLEDs and other optoelectronic devices have not been identified in the current scientific literature. Future research could explore how the specific substitutions of the chloro and methoxy (B1213986) groups on this particular quinoline derivative influence its electroluminescent properties and potential as an emitter or host material in OLED devices.

Photovoltaic Applications

Currently, there is a lack of published research specifically investigating the use of "Quinoline, 5-chloro-8-methoxy-2-methyl-" in photovoltaic applications. The potential of quinoline derivatives in organic solar cells is an area of interest due to their electronic characteristics. chemimpex.com Future studies may assess the suitability of this compound as an electron donor or acceptor material in organic photovoltaic cells, focusing on its light-harvesting capabilities and charge transport properties.

Catalytic Applications and Ligand Design

The nitrogen atom in the quinoline ring and the potential for chirality make quinoline derivatives attractive scaffolds for the design of ligands in catalysis.

Ligand in Asymmetric Catalysis

The synthesis of chiral ligands containing quinoline motifs is a significant area of research for creating enantiomerically pure compounds. researchgate.net Various chiral quinoline-based ligands have been developed and successfully applied in a range of asymmetric reactions. researchgate.net Despite the broad interest in quinoline-based ligands, there is no specific research available that details the use of "Quinoline, 5-chloro-8-methoxy-2-methyl-" as a ligand in asymmetric catalysis. The synthesis of a chiral variant of this compound and its evaluation in catalytic asymmetric transformations represents a potential avenue for future investigation.

Organocatalytic Systems

While quinoline derivatives are explored in various catalytic contexts, there is currently no specific literature on the application of "Quinoline, 5-chloro-8-methoxy-2-methyl-" in organocatalytic systems. The development of organocatalysts from this compound could be a focus of future research, potentially leveraging the Lewis basicity of the quinoline nitrogen.

Agrochemical Applications (e.g., Herbicides, Insecticides)

Quinoline and its derivatives have been investigated for their biological activities, including potential use in agriculture. For instance, some quinoline compounds are considered as starting points for the synthesis of substances with herbicidal activities. researchgate.net However, specific studies on the herbicidal or insecticidal properties of "Quinoline, 5-chloro-8-methoxy-2-methyl-" are not present in the available scientific literature. Research into the biological effects of this compound on various plant and insect species would be necessary to determine its potential as an agrochemical agent.

Future Prospects for "Quinoline, 5-chloro-8-methoxy-2-methyl-" and its Derivatives

The future of "Quinoline, 5-chloro-8-methoxy-2-methyl-" in research is intrinsically linked to the broader advancements in quinoline chemistry. The existing body of work on related quinoline structures provides a roadmap for future investigations into this specific molecule.

While specific, high-yield synthetic routes for "Quinoline, 5-chloro-8-methoxy-2-methyl-" are not extensively detailed in current literature, methodologies for analogous compounds suggest promising avenues. The synthesis of related 8-alkoxy-substituted quinaldines often starts from the commercially available 8-hydroxy-2-methylquinoline. nih.gov A plausible and efficient future strategy for synthesizing the target compound would involve the alkylation of the hydroxyl group of a precursor, 5-chloro-8-hydroxy-2-methylquinoline, with a methylating agent.

Moreover, multicomponent reactions, such as the Betti reaction, have been efficiently used for the synthesis of other functionalized 8-hydroxyquinolines. rsc.org Adapting such one-pot syntheses could provide a streamlined and atom-economical route to novel derivatives of "Quinoline, 5-chloro-8-methoxy-2-methyl-". Phase transfer catalysis has also been employed for the synthesis of bis-quinolines, indicating another potential methodology for creating more complex structures based on the target molecule. nih.gov

Future research could focus on optimizing reaction conditions, exploring novel catalysts, and developing scalable "green" chemistry approaches to minimize waste and improve efficiency.

Table 1: Potential Synthetic Strategies for "Quinoline, 5-chloro-8-methoxy-2-methyl-" and its Derivatives

| Synthetic Strategy | Precursor Example | Potential Advantage | Reference |

|---|---|---|---|

| O-Alkylation | 8-hydroxy-2-methylquinoline | Straightforward, high yield for analogous compounds. | nih.gov |

| Betti Reaction | 5-chloro-8-hydroxyquinoline (B194070) | Efficient, multicomponent, one-pot synthesis. | rsc.org |

| Doebner-von Miller Reaction | 2-Amino-4-chlorophenol | Classic quinoline synthesis adaptable for various anilines. | chemicalbook.com |

The quinoline nucleus is a well-established pharmacophore with a wide range of biological activities. Derivatives of the closely related 8-hydroxyquinoline (B1678124) have demonstrated significant potential as anticancer, antibacterial, antifungal, and antiviral agents. nih.gov A structurally related indoloquinoline, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, has shown potent cytotoxic activity against colorectal cancer cells by modulating the PI3K/AKT/mTOR signaling pathway. nih.govacs.org This finding strongly suggests that "Quinoline, 5-chloro-8-methoxy-2-methyl-" and its derivatives could be promising candidates for investigation against similar cancer-related pathways.

In vitro screening of this compound against a panel of cancer cell lines, including those from colorectal, pancreatic, and liver cancers, could reveal selective cytotoxic effects. nih.gov Furthermore, given the established antibacterial and antifungal properties of quinolines, future research should explore the activity of "Quinoline, 5-chloro-8-methoxy-2-methyl-" against various microbial strains, including drug-resistant variants. nih.gov Other potential biological targets for quinoline derivatives that warrant investigation include enzymes like 2-oxoglutarate oxygenases and pathways related to neurodegenerative diseases. nih.govrsc.org

Table 2: Investigated Biological Activities of Related Quinoline Compounds

| Compound Type | Biological Activity | Target/Cell Line Example | Reference |

|---|---|---|---|

| 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | Anticancer | HCT116 and Caco-2 (colorectal cancer); PI3K/AKT/mTOR pathway | nih.govacs.org |

| 5-Chloro-8-hydroxyquinoline-ciprofloxacin hybrid | Antibacterial | Staphylococcus aureus, E. coli | nih.gov |

| 1,1-bis-[(5-chloro-8-quinolyl)oxy]methane | Antileishmanial | Leishmania species | nih.gov |

Computational chemistry offers powerful tools to accelerate the discovery and optimization of new chemical entities. For "Quinoline, 5-chloro-8-methoxy-2-methyl-", in silico methods can predict physicochemical properties, such as Lipinski's descriptors, which are crucial for assessing drug-likeness. mdpi.com

Future research can leverage advanced computational modeling in several ways:

Molecular Docking: To predict the binding affinity and interaction patterns of the compound and its virtual derivatives with known biological targets, such as the active sites of PI3K or other kinases.

Quantitative Structure-Activity Relationship (QSAR): To build models that correlate structural features of a series of derivatives with their biological activity, guiding the design of more potent compounds.

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the compound when bound to a biological target, providing insights into the stability of the complex and the mechanism of action.

ADMET Prediction: To computationally estimate the absorption, distribution, metabolism, excretion, and toxicity profiles of new derivatives early in the discovery process.

These computational approaches can help prioritize which derivatives to synthesize and test, saving significant time and resources. For instance, modeling the electronic structure using methods like X-ray photoelectron spectroscopy (XPS) analysis can provide fundamental data for these simulations. researchgate.net

Interdisciplinary Research Opportunities for "Quinoline, 5-chloro-8-methoxy-2-methyl-"

The utility of the quinoline scaffold extends beyond pharmacology, creating opportunities for interdisciplinary collaboration.

Materials Science: Quinoline-based molecules have been used to create electropolymerizable monomers for developing electron donor-acceptor type conjugated polymers. researchgate.net These polymers have potential applications in energy storage, sensing, and catalysis. The specific electronic properties imparted by the chloro, methoxy, and methyl substituents on "Quinoline, 5-chloro-8-methoxy-2-methyl-" could be harnessed to create novel functional materials.

Catalysis: Quinoline itself is used in studies of hydrodesulfurization and hydrodenitrogenation catalysis, which are critical industrial processes. researchgate.net Supported metal catalysts are often tested for their ability to hydrogenate quinoline. "Quinoline, 5-chloro-8-methoxy-2-methyl-" could serve as a model substrate to probe the activity and selectivity of new catalytic materials. researchgate.net

Sensor Technology: The quinoline core is a known chelator of metal ions. This property has been exploited to develop chemosensors for detecting specific metal ions, such as Cd(2+). researchgate.net By functionalizing "Quinoline, 5-chloro-8-methoxy-2-methyl-", it may be possible to develop highly selective and sensitive fluorescent or colorimetric sensors for environmental monitoring or biological imaging.

These interdisciplinary avenues highlight the versatility of the "Quinoline, 5-chloro-8-methoxy-2-methyl-" structure, suggesting its potential impact on fields ranging from sustainable energy to analytical chemistry.

Table of Mentioned Compounds

| Compound Name |

|---|

| Quinoline, 5-chloro-8-methoxy-2-methyl- |

| 5-Chloro-8-hydroxyquinoline |

| 8-Hydroxy-2-methylquinoline |

| 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline |

| Ciprofloxacin |

| 1,1-bis-[(5-chloro-8-quinolyl)oxy]methane |

| 8-hydroxy-2-quinolinecarbaldehyde |

| 2-Amino-4-chlorophenol |

| Acrolein diethyl acetal |

Q & A

Q. Table 1: Representative Biological Activity Data

| Assay Type | Target/Organism | Activity (IC₅₀/EC₅₀) | Key Structural Determinants | Reference |

|---|---|---|---|---|

| Kinase Inhibition | EGFR-TK | 0.8 µM | 5-Cl, 8-OCH₃ | |

| Antibacterial | S. aureus (MRSA) | 16 µg/mL | 2-CH₃, lipophilic core | |

| Anticancer | MCF-7 (Breast) | 12 µM | Planar quinoline ring |

Q. Table 2: Synthetic Route Comparison

| Method | Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Halogenation | POCl₃, reflux, 12 hrs | 65 | High regioselectivity | Requires corrosive reagents |

| Pd-Catalyzed Coupling | Pd(OAc)₂, Xantphos, 80°C | 58 | Introduces diverse substituents | Sensitive to oxygen/moisture |

| Reductive Amination | NaBH₃CN, MeOH, RT | 72 | Mild conditions | Limited to amine derivatives |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.